molecular formula C9H9N3O B090342 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1010-54-4

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B090342
CAS RN: 1010-54-4
M. Wt: 175.19 g/mol
InChI Key: CCPJMTJIFZSNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in many compounds that exhibit a wide array of pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds discussed therein, which can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions, as seen in the synthesis of a novel crystalline 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione compound, which was obtained in excellent yield . Similarly, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde has been described . These methods often involve the use of nucleophilic substitution reactions, acetylation, methylation, and other chemical transformations to introduce various functional groups into the triazole ring system.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy . For instance, the crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was determined using XRD, revealing dihedral angles and the presence of weak hydrogen bonds and C–H···π supramolecular interactions .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including tautomerism, as evidenced by the study of thiol↔thione tautomerism in a related compound . The reactivity of these compounds can also be influenced by their substituents, as seen in the synthesis of 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which serves as a versatile template for the synthesis of various substituted oxazoles . The acetylation and methylation reactions of 1,2,4-triazole derivatives have also been investigated, further demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using a variety of analytical techniques. For example, the physicochemical and thermal properties of a novel crystalline 1,2,4-triazole derivative were characterized using CHN-elemental analyses, FT-IR, MS, TG/DTG, XRD, and UV–Vis spectroscopy . The potentiometric titration of these compounds in non-aqueous solvents has been used to determine their acidity and pKa values . Additionally, the lipophilicity and kinetic parameters of thermal degradation of these compounds have been studied using high-performance liquid chromatography (HPLC) and thermal analysis methods .

Scientific Research Applications

  • Antimicrobial Activities : Bektaş et al. (2007) synthesized derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • Structural Assessment for Complexes : A study by Castiñeiras et al. (2018) involved the synthesis and structural assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS) and its complex with HgCl2 (Castiñeiras et al., 2018).

  • Antileishmanial Activity and Molecular Docking : Süleymanoğlu et al. (2022) synthesized bis-1,2,4-triazol derivatives and evaluated their antileishmanial activity against Leishmania infantum. Molecular docking analysis against Trypanothione Reductase was performed to understand the interactions responsible for antileishmanial activity (Süleymanoğlu et al., 2022).

  • EGFR Inhibitors for Anti-Cancer Properties : Karayel (2021) conducted a study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing the potential anti-cancer activity of these compounds (Karayel, 2021).

  • Binding Interactions with Receptor : Nayak and Poojary (2019) worked on 4-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, studying its binding interactions with human prostaglandin reductase for plausible inhibitory action (Nayak & Poojary, 2019).

  • Antimicrobial and Antileishmanial Activity : Ustabaş et al. (2020) synthesized and characterized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, reporting its antimicrobial and high antileishmanial activities (Ustabaş et al., 2020).

  • Antioxidant Activity and Physicochemical Properties : Yüksek et al. (2015) synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, analyzing their antioxidant activities and physicochemical properties (Yüksek et al., 2015).

properties

IUPAC Name

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJMTJIFZSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397220
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS RN

1010-54-4
Record name 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.